6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate
Description
The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate features a 4-oxo-4H-pyran core substituted at position 3 with a 2,5-dichlorobenzoate ester and at position 6 with a ((1-methyl-1H-imidazol-2-yl)thio)methyl group. Key structural attributes include:
- Pyran ring: A six-membered oxygen-containing heterocycle with a ketone at position 4.
- 2,5-Dichlorobenzoate ester: Electron-withdrawing chlorine substituents at the ortho and para positions of the aromatic ring, enhancing electrophilicity at the ester carbonyl .
- Imidazole thioether: A sulfur-linked 1-methylimidazole group, which may influence solubility, metal coordination, or nucleophilic reactivity .
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,5-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O4S/c1-21-5-4-20-17(21)26-9-11-7-14(22)15(8-24-11)25-16(23)12-6-10(18)2-3-13(12)19/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTXHZTVMNMHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate is a synthetic compound characterized by its complex structure, which includes a pyran ring, an imidazole moiety, and a dichlorobenzoate group. This unique combination of functional groups suggests potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following molecular formula:
With a molecular weight of approximately 413.28 g/mol. Its structure can be represented as follows:
| Feature | Description |
|---|---|
| Pyran Ring | A six-membered ring with one oxygen atom |
| Imidazole Moiety | A five-membered ring containing nitrogen atoms |
| Dichlorobenzoate Group | A benzene ring substituted with two chlorine atoms |
Antimicrobial Activity
Several studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the imidazole and thioether functionalities may enhance the interaction with microbial targets. For instance, related compounds have shown activity against various bacteria and fungi, suggesting that this compound might also possess antimicrobial properties.
Anticancer Potential
Research into structurally analogous compounds has demonstrated notable cytotoxic effects against cancer cell lines. For example, imidazole derivatives have been reported to inhibit the growth of cervical cancer cells with IC50 values in the micromolar range. It is hypothesized that the compound's mechanism may involve the inhibition of specific tyrosine kinases or other cancer-related pathways.
Cytotoxicity Testing
A study evaluated various imidazole-based compounds for their cytotoxic effects on human cancer cell lines. The results indicated that modifications in the side chains significantly influenced the potency of these compounds. For example:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 2.38 | Cervical (SISO) |
| Compound B | 3.77 | Bladder (RT-112) |
These findings suggest that similar structural modifications in this compound could enhance its anticancer activity.
Antimicrobial Studies
In another study focusing on antimicrobial properties, derivatives of the compound were tested against various pathogens:
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15.6 | Moderate Activity |
| Escherichia coli | 31.2 | Weak Activity |
These results indicate that while some derivatives showed promising activity, further optimization is necessary for enhanced efficacy.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.
- Receptor Binding : Interaction with specific receptors could alter cellular signaling pathways, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in microbial cells, leading to cell death.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The table below compares the target compound with two related molecules:
Substituent Effects on Reactivity
- 2,5-Dichlorobenzoate vs. Trimethoxyphenyl: The target compound’s dichlorobenzoate ester is more electrophilic than the trimethoxyphenyl group in Compound 28 due to the electron-withdrawing Cl substituents, which polarize the ester carbonyl. This increases susceptibility to hydrolysis or nucleophilic substitution .
- Imidazole thioether vs. Propynylthio : Both compounds feature sulfur-linked groups, but the target’s imidazole thioether may enhance solubility in polar solvents or participate in metal coordination, whereas the propynylthio group in Compound 28 could enable alkyne-azide cycloaddition reactions .
Heterocyclic Core Influence
- Pyran vs. Pyrimidine : The pyran core in the target compound offers a rigid, planar structure with an oxygen atom contributing to dipole interactions. The pyrimidine in Compound 28 introduces two nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity, which could affect biological target binding or catalytic activity .
Research Findings and Implications
- Reactivity of Dichlorobenzoate: Studies on methyl 2,5-dichlorobenzoate demonstrate accelerated nucleophilic substitution compared to mono- or para-substituted analogs, suggesting the target compound’s ester may hydrolyze faster under physiological or synthetic conditions .
- Thioether Stability : Imidazole thioethers, as seen in both the target compound and Compound 28, are generally stable under acidic conditions but may oxidize to sulfoxides or sulfones in the presence of strong oxidizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
